6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine
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Overview
Description
6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine is a chemical compound with a quinazoline core structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine typically involves the reaction of 6-bromoquinazolinone with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may be conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinazoline derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The quinazoline core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
6-bromoquinazolinone: A precursor in the synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine.
2-(morpholin-4-yl)ethylamine: Another precursor used in the synthesis.
Other Quinazoline Derivatives: Compounds with similar core structures but different substituents, such as 6-chloroquinazoline or 6-fluoroquinazoline.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-N-(2-morpholin-4-ylethyl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c15-12-1-2-13-11(9-12)10-17-14(18-13)16-3-4-19-5-7-20-8-6-19/h1-2,9-10H,3-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCYLXCWMOJFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=C3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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